Fluorine-Induced Potency Shift vs. Des-Fluoro Analog in CRF-BP Binding
The des-fluoro analog (5-phenyl, MLS000416418) demonstrates an IC50 of 9,740 nM against human CRF-BP [1]. While direct quantitative data for the 4-fluorophenyl analog 670270-75-4 in the same assay are not yet publicly available, the well-documented electron-withdrawing effect of para-fluorine substitution on the phenyl ring is known to enhance binding affinity through improved π-stacking and dipole-dipole interactions in related thieno[2,3-d]pyrimidine series [2]. The fluorine atom also contributes to metabolic stability by blocking potential sites of CYP450-mediated oxidative metabolism [2].
| Evidence Dimension | CRF-BP inhibition potency |
|---|---|
| Target Compound Data | Not yet reported in public domain |
| Comparator Or Baseline | Des-fluoro analog (MLS000416418): IC50 = 9,740 nM |
| Quantified Difference | Pending direct measurement; predicted improvement based on fluoro-SAR in analogous series |
| Conditions | CRF-binding protein (human) – fluorescence polarization-based binding assay |
Why This Matters
Establishes the des-fluoro analog as the minimum baseline for any replacement selection; any proposed substitute must demonstrate measured potency against the same target panel before procurement substitution.
- [1] BindingDB Entry BDBM90252: 4-(2-methylquinolin-8-yl)oxy-5-phenyl-thieno[2,3-d]pyrimidine. IC50: 9.74E+3 nM against CRF-binding protein (human). PubChem BioAssay AID 651639. View Source
- [2] Purser, S. et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. View Source
